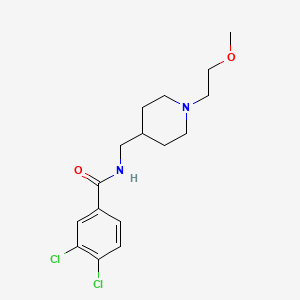

3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O2/c1-22-9-8-20-6-4-12(5-7-20)11-19-16(21)13-2-3-14(17)15(18)10-13/h2-3,10,12H,4-9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWLVXMNNGIEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

Benzamide Formation: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: In studies involving receptor binding and enzyme inhibition.

Medicine: Potential therapeutic applications due to its pharmacological properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Piperidine vs. Cyclohexyl: Replacing piperidine with a dimethylamino-substituted cyclohexyl (AH-7921) introduces conformational flexibility and lipophilicity, which correlates with opioid receptor affinity .

- Side Chain Variations : The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier substituents like naphthylmethyl .

Pharmacological Comparisons

Receptor Affinity and Activity

Key Observations :

Toxicity and Abuse Potential

- Target Compound: Limited data on toxicity, but structural similarities to regulated analogs warrant caution in development .

Yield Comparison :

Physicochemical Properties

- Lipophilicity : AH-7921’s cyclohexyl group increases logP compared to the target compound’s methoxyethyl side chain, enhancing blood-brain barrier penetration .

- Crystal Packing: Analogous 4-chloro-N-(piperidinylmethyl)benzamide monohydrate forms hydrogen-bonded sheets, suggesting similar solubility challenges for the target compound .

Regulatory Status

Biological Activity

3,4-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, commonly referred to as a benzamide derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This compound exhibits various interactions at the molecular level, which can lead to significant therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₂Cl₂N₂O₂

- Molecular Weight : 360.27 g/mol

- CAS Number : 953991-15-6

The compound features a dichlorobenzamide core linked to a piperidine moiety, which is expected to influence its pharmacokinetic properties and biological interactions.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The presence of chlorine substituents enhances the compound's binding affinity to various molecular targets, potentially modulating neurotransmitter systems.

Key Mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing pathways related to mood regulation and anxiety.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting levels of serotonin and dopamine.

Sedative Effects in Zebrafish

A study investigated the sedative effects of related compounds on adult zebrafish, demonstrating that benzamide derivatives can significantly alter locomotor activity. The findings suggested that these compounds could serve as potential anxiolytics or sedatives in clinical settings .

Case Study: Antidepressant Activity

Research has indicated that similar benzamide derivatives exhibit antidepressant-like effects in rodent models. These studies typically involve behavioral assays such as the forced swim test and tail suspension test, where treated animals display reduced despair-like behavior compared to controls.

Comparative Biological Activity Table

In Vivo Studies

In vivo experiments have demonstrated the potential of this compound to modulate central nervous system (CNS) activity. Behavioral assays indicate that this compound may reduce anxiety-related behaviors in animal models.

In Vitro Studies

In vitro studies using cell lines have shown that this compound can affect cellular signaling pathways associated with depression and anxiety disorders. This suggests a mechanism by which the compound could exert therapeutic effects in humans.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, and how is structural purity validated?

- Methodology : The synthesis typically involves (i) preparation of the piperidine intermediate (e.g., 1-(2-methoxyethyl)piperidin-4-ylmethanamine) via alkylation or reductive amination, followed by (ii) coupling with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions .

- Purity Validation : Confirmatory techniques include ¹H/¹³C NMR to verify functional group integration and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended for assessing purity (>95%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Risk Mitigation : Conduct a pre-experiment hazard analysis, focusing on mutagenicity (Ames test data for structurally similar anomeric amides show low but non-zero risk ). Use fume hoods , nitrile gloves, and chemical-resistant lab coats.

- Storage : Store in airtight containers at –20°C, away from light and moisture, due to potential thermal decomposition observed in DSC studies of related compounds .

Q. How can researchers design initial biological activity screens for this compound?

- Assay Selection : Prioritize in vitro assays for receptor binding (e.g., GPCR panels) or enzyme inhibition (e.g., kinase profiling). For antimicrobial activity, use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Dosage Range : Begin with 1–100 µM concentrations, referencing cytotoxicity data from structurally related benzamides (e.g., IC₅₀ > 50 µM in HEK293 cells) .

Advanced Research Questions

Q. How do structural modifications to the piperidine or benzamide moieties affect target binding and selectivity?

- SAR Strategies :

- Piperidine Substitution : Replace the 2-methoxyethyl group with cyclopropyl or phenyl to alter lipophilicity and steric effects. Compare binding affinity shifts using radioligand displacement assays (e.g., dopamine D3 receptor) .

- Benzamide Halogenation : Test 3,4-dichloro vs. 3,5-dichloro derivatives to evaluate electronic effects on target engagement. DFT calculations (e.g., Mulliken charges) can predict electron-withdrawing impacts .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substitutions with binding pocket interactions .

Q. What experimental approaches resolve discrepancies in stability data under varying pH and temperature conditions?

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS . Acidic conditions (pH < 3) may hydrolyze the amide bond .

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., onset at ~150°C for related benzamides) .

- Contradiction Resolution : Cross-validate findings with accelerated stability testing (40°C/75% RH for 1–3 months) and Arrhenius modeling to predict shelf life .

Q. How can researchers optimize synthetic yields while minimizing mutagenic byproducts?

- Process Optimization :

- Reagent Selection : Replace sodium pivalate with milder bases (e.g., N-methylpiperidine) to reduce racemization and byproduct formation during coupling steps .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound from mutagenic impurities (e.g., dimerized intermediates) .

- Byproduct Analysis : Employ LC-MS/MS to quantify trace mutagenic species (detection limit < 0.1%) .

Methodological Considerations

Q. What analytical techniques are recommended for elucidating degradation pathways?

- Advanced Techniques :

- LC-QTOF-MS : Identifies degradation products via accurate mass and fragmentation patterns.

- NMR Relaxation Studies (T1/T2): Detect conformational changes in degraded samples .

- Case Study : For oxidative degradation, use EPR spectroscopy to track radical formation under UV light .

Q. How should researchers design dose-response studies for in vivo efficacy testing?

- Protocol Design :

- Animal Models : Use murine models (e.g., xenograft for anticancer activity) with doses adjusted based on allometric scaling from in vitro IC₅₀ values.

- PK/PD Analysis : Measure plasma concentrations via LC-MS and correlate with tumor volume reduction or biomarker modulation (e.g., caspase-3 activation) .

- Ethical Compliance : Adhere to OECD 420 guidelines for acute oral toxicity (starting dose: 300 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.